molecular formula C21H18ClN3O5S B4192095 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide

Cat. No. B4192095
M. Wt: 459.9 g/mol
InChI Key: RSIYUVIDCRORFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide, also known as MK-886, is a potent inhibitor of leukotriene biosynthesis. Leukotrienes are inflammatory mediators that play a crucial role in various physiological and pathological processes. MK-886 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.

Scientific Research Applications

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is cancer. Studies have shown that 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide can inhibit the growth of various cancer cells, including prostate, breast, and lung cancer cells. The mechanism of action involves the inhibition of leukotriene biosynthesis, which is known to promote cancer cell growth and survival.
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide has also been studied for its potential anti-inflammatory effects. Inflammation is a crucial physiological process that plays a role in various diseases, including arthritis, asthma, and inflammatory bowel disease. Studies have shown that 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and can reduce inflammation in animal models.
Another area of research is cardiovascular diseases. Leukotrienes are known to play a role in the development of atherosclerosis, which is a major risk factor for cardiovascular diseases. Studies have shown that 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide can inhibit leukotriene biosynthesis and reduce atherosclerosis in animal models.

Mechanism of Action

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide inhibits leukotriene biosynthesis by binding to 5-lipoxygenase-activating protein (FLAP), which is a crucial enzyme in the biosynthesis pathway. FLAP is responsible for the translocation of arachidonic acid to 5-lipoxygenase, which is the enzyme responsible for leukotriene biosynthesis. By inhibiting FLAP, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide prevents the formation of leukotrienes and reduces inflammation and cancer cell growth.
Biochemical and Physiological Effects
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide has been shown to have various biochemical and physiological effects. In animal models, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide has been shown to reduce inflammation, inhibit cancer cell growth, and reduce atherosclerosis. In vitro studies have shown that 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide has also been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of leukotriene biosynthesis, which makes it an ideal tool for studying the role of leukotrienes in various physiological and pathological processes. However, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide has some limitations. It has low solubility in water, which makes it difficult to use in some experiments. It also has low bioavailability, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide. One area of research is the development of more potent and selective inhibitors of leukotriene biosynthesis. Another area of research is the identification of new therapeutic applications for 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide, such as in neurodegenerative diseases and autoimmune diseases. Finally, research on the pharmacokinetics and bioavailability of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide could lead to the development of more effective formulations for therapeutic use.
Conclusion
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide is a potent inhibitor of leukotriene biosynthesis that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Its mechanism of action involves the inhibition of FLAP, which is a crucial enzyme in the biosynthesis pathway. 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide has various biochemical and physiological effects, including the reduction of inflammation, inhibition of cancer cell growth, and reduction of atherosclerosis. While it has some limitations, such as low solubility and bioavailability, research on 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide continues to identify new therapeutic applications and potential formulations for therapeutic use.

properties

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methyl-3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5S/c1-14-19(4-3-5-20(14)25(27)28)23-21(26)15-6-10-17(11-7-15)24(2)31(29,30)18-12-8-16(22)9-13-18/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIYUVIDCRORFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-chlorophenyl)sulfonyl](methyl)amino}-N-(2-methyl-3-nitrophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.